molecular formula C15H23N5O3 B2992698 N1-(2-methoxyethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396573-91-3

N1-(2-methoxyethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2992698
CAS No.: 1396573-91-3
M. Wt: 321.381
InChI Key: WBLUUDCWCHFDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-methoxyethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H23N5O3 and its molecular weight is 321.381. The purity is usually 95%.
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Scientific Research Applications

1. Receptor Ligand Development

Research has identified derivatives of the compound as potent ligands for specific receptors. For instance, studies have explored spiropiperidines and their affinity for σ1- and σ2-receptors, with variations in substituents affecting their receptor affinity. Such compounds have potential applications in developing drugs targeting these receptors, which are implicated in neurological disorders and cancer (Maier & Wünsch, 2002).

2. Cannabinoid Receptor Antagonists

Compounds structurally related to N1-(2-methoxyethyl)-N2-[(1-(pyrazin-2-yl)piperidin-4-yl)methyl]oxalamide have been studied for their interaction with CB1 cannabinoid receptors. Such research has implications for treating conditions like obesity, addiction, and certain psychiatric disorders by modulating the endocannabinoid system (Shim et al., 2002).

3. Angiotensin II Antagonists

Derivatives have been synthesized and evaluated for their activity as angiotensin II antagonists, showing potential for developing new antihypertensive agents. The modifications in the chemical structure of these compounds significantly influence their binding affinities and activities, offering insights into the design of new drugs for treating hypertension (Harmat et al., 1995).

4. Dual Inhibitors for c-Met/ALK

Aminopyridyl/pyrazinyl-substituted compounds have been identified as potent and selective inhibitors of c-Met and ALK, suggesting their application in cancer therapy, particularly for cancers with alterations in these kinases. Such inhibitors offer a promising approach to targeted cancer treatments (Li et al., 2013).

5. Molecular Imaging and Radiotracer Development

Studies have demonstrated the synthesis and characterization of compounds for potential use as radiotracers in molecular imaging, particularly for studying cannabinoid receptors in the brain. These findings could enhance our understanding of the endocannabinoid system and its role in various diseases (Katoch-Rouse & Horti, 2003).

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-23-9-6-18-14(21)15(22)19-10-12-2-7-20(8-3-12)13-11-16-4-5-17-13/h4-5,11-12H,2-3,6-10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLUUDCWCHFDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1CCN(CC1)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.